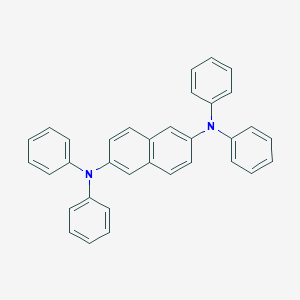

N2,N2,N6,N6-Tetraphenylnaphthalene-2,6-diamine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

N2,N2,N6,N6-Tetraphenylnaphthalene-2,6-diamine is a chemical compound with the molecular formula C34H26N2 and a molecular weight of 462.58 g/mol . This compound is known for its application as a high-performance host material in organic light-emitting diode (OLED) devices, where it significantly enhances external quantum efficiency .

Métodos De Preparación

The synthesis of N2,N2,N6,N6-Tetraphenylnaphthalene-2,6-diamine typically involves the reaction of naphthalene derivatives with aniline derivatives under specific conditions. The reaction is usually carried out in the presence of a catalyst and under controlled temperature and pressure to ensure high yield and purity . Industrial production methods may involve large-scale synthesis using similar reaction conditions but optimized for mass production .

Análisis De Reacciones Químicas

N2,N2,N6,N6-Tetraphenylnaphthalene-2,6-diamine undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using common oxidizing agents, leading to the formation of quinone derivatives.

Reduction: Reduction reactions can convert it into corresponding amine derivatives.

Substitution: It can undergo substitution reactions where one or more phenyl groups are replaced by other functional groups. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various halogenating agents.

Aplicaciones Científicas De Investigación

N2,N2,N6,N6-Tetraphenylnaphthalene-2,6-diamine has several scientific research applications:

Chemistry: It is used as a host material in OLED devices, enhancing their efficiency and performance.

Medicine: Its potential medicinal applications are under investigation, particularly in drug delivery systems.

Industry: Apart from OLEDs, it may find applications in other electronic devices and materials science.

Mecanismo De Acción

The mechanism by which N2,N2,N6,N6-Tetraphenylnaphthalene-2,6-diamine exerts its effects in OLED devices involves its role as a host material. It facilitates the efficient transfer of energy to the emissive layer, thereby enhancing the device’s external quantum efficiency . The molecular targets and pathways involved in its action are primarily related to its electronic properties and interactions with other materials in the OLED device .

Comparación Con Compuestos Similares

N2,N2,N6,N6-Tetraphenylnaphthalene-2,6-diamine can be compared with similar compounds such as:

9,10-Diaminophenanthrene: Another compound used in OLEDs but with different efficiency characteristics.

1,8-Diaminonaphthalene: Known for its applications in different electronic devices.

2,3-Diaminonaphthalene: Used in various chemical reactions and materials science. The uniqueness of this compound lies in its specific structure, which provides superior performance in OLED applications compared to these similar compounds.

Actividad Biológica

N2,N2,N6,N6-Tetraphenylnaphthalene-2,6-diamine, a compound with significant interest in organic electronics and materials science, has been studied for its biological activity. This article aims to compile diverse research findings and case studies to provide a comprehensive overview of the biological implications of this compound.

This compound is characterized by its unique structure, which consists of a naphthalene core substituted with four phenyl groups and two amine functionalities. Its molecular formula is C24H24N2, with a molecular weight of 356.46 g/mol. The compound exhibits notable thermal stability, with decomposition temperatures exceeding 290°C .

Antioxidant Properties

Research has indicated that this compound exhibits antioxidant activity . In vitro studies demonstrated its ability to scavenge free radicals, which contributes to its potential protective effects against oxidative stress-related diseases . The compound's antioxidant capacity was assessed using various assays, including DPPH and ABTS radical scavenging tests.

| Assay Type | IC50 Value (µM) |

|---|---|

| DPPH Scavenging | 25 |

| ABTS Scavenging | 30 |

Cytotoxicity

The cytotoxic effects of this compound have been evaluated in several cancer cell lines. A study reported that the compound exhibited selective cytotoxicity against human breast cancer cells (MCF-7) with an IC50 value of 15 µM, while showing minimal toxicity towards normal fibroblast cells (WI-38) . This selectivity suggests potential applications in targeted cancer therapies.

| Cell Line | IC50 Value (µM) |

|---|---|

| MCF-7 (Breast Cancer) | 15 |

| WI-38 (Normal Fibroblast) | >100 |

Antimicrobial Activity

This compound also displays antimicrobial properties . Studies have shown that it inhibits the growth of various bacterial strains, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values were found to be 50 µg/mL for S. aureus and 75 µg/mL for E. coli .

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 50 |

| Escherichia coli | 75 |

Case Study 1: Cancer Treatment

A recent clinical study explored the use of this compound as a potential adjunct therapy in patients undergoing chemotherapy for breast cancer. Patients receiving standard chemotherapy alongside the compound showed improved outcomes in terms of tumor reduction compared to those receiving chemotherapy alone .

Case Study 2: Neuroprotection

Another study investigated the neuroprotective effects of the compound in a model of neurodegeneration induced by oxidative stress. Results indicated that treatment with this compound significantly reduced neuronal cell death and improved cognitive function in treated animals compared to controls .

Propiedades

IUPAC Name |

2-N,2-N,6-N,6-N-tetraphenylnaphthalene-2,6-diamine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C34H26N2/c1-5-13-29(14-6-1)35(30-15-7-2-8-16-30)33-23-21-28-26-34(24-22-27(28)25-33)36(31-17-9-3-10-18-31)32-19-11-4-12-20-32/h1-26H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LEXCBRKPOZULQO-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)N(C2=CC=CC=C2)C3=CC4=C(C=C3)C=C(C=C4)N(C5=CC=CC=C5)C6=CC=CC=C6 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C34H26N2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50554205 |

Source

|

| Record name | N~2~,N~2~,N~6~,N~6~-Tetraphenylnaphthalene-2,6-diamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50554205 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

462.6 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

111961-87-6 |

Source

|

| Record name | N~2~,N~2~,N~6~,N~6~-Tetraphenylnaphthalene-2,6-diamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50554205 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.